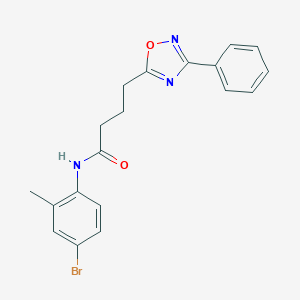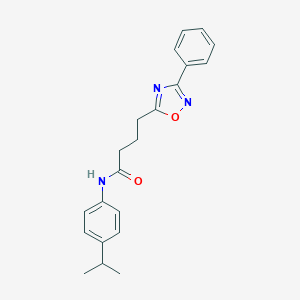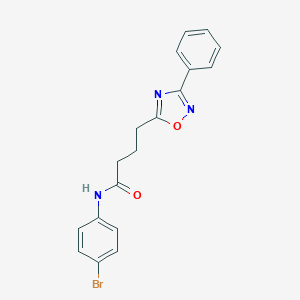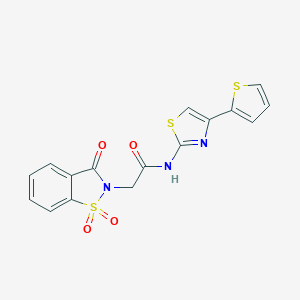![molecular formula C12H10N2OS B277263 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B277263.png)
2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole, commonly known as PTIO, is a chemical compound used in scientific research for its unique properties. This compound is a nitric oxide (NO) scavenger and has been extensively used to study the role of NO in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
PTIO is widely used in scientific research to study the role of 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole in various physiological and pathological processes. It is used as a 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole scavenger to inhibit 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole signaling and to investigate the effects of 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole in different biological systems. PTIO is also used to study the interaction between 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole and other signaling molecules, such as reactive oxygen species (ROS) and superoxide.
Mecanismo De Acción
PTIO scavenges 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole by forming a stable adduct with 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole, which prevents 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole from interacting with its target molecules. PTIO has a high affinity for 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole and reacts with it rapidly, making it an effective 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole scavenger. The mechanism of action of PTIO has been extensively studied and is well understood.
Biochemical and Physiological Effects:
PTIO has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole-mediated vasodilation, reduce the production of ROS, and protect against oxidative stress. PTIO has also been used to study the role of 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole in cancer, cardiovascular diseases, and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PTIO is a highly specific 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole scavenger and is widely used in scientific research. It has a long half-life and reacts rapidly with 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole, making it an effective tool for studying 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole signaling. However, PTIO has some limitations in lab experiments. It can interfere with other signaling pathways and may have off-target effects. It is also important to note that PTIO is not suitable for in vivo studies due to its toxicity.
Direcciones Futuras
There are several future directions for the use of PTIO in scientific research. One direction is to investigate the role of 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole in aging and age-related diseases. Another direction is to study the effects of PTIO on other signaling pathways and to develop more specific 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole scavengers. PTIO can also be used to study the effects of 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole in different cellular compartments and to investigate the interaction between 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole and other signaling molecules.
Conclusion:
2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole (PTIO) is a chemical compound used in scientific research to study the role of 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole in various physiological and pathological processes. PTIO is a highly specific 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole scavenger and has a well-understood mechanism of action. It has been extensively used to investigate the effects of 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole in different biological systems and has several future directions for research. However, it is important to note that PTIO has some limitations in lab experiments and is not suitable for in vivo studies.
Métodos De Síntesis
PTIO can be synthesized by reacting p-tolyl hydrazine with propargyl bromide and then reacting the resulting compound with 2-chloroethanethiol. The final product is purified by recrystallization and characterized by spectroscopic methods.
Propiedades
Nombre del producto |
2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole |
|---|---|
Fórmula molecular |
C12H10N2OS |
Peso molecular |
230.29 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)-5-prop-2-ynylsulfanyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H10N2OS/c1-3-8-16-12-14-13-11(15-12)10-6-4-9(2)5-7-10/h1,4-7H,8H2,2H3 |
Clave InChI |
UTNBDQZOZKSNCM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC#C |
SMILES canónico |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B277180.png)
![4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide](/img/structure/B277183.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B277184.png)






![N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B277197.png)
![N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B277199.png)

![N-{4-[butyl(methyl)sulfamoyl]phenyl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277208.png)
![N-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B277209.png)